molecular formula C11H13BrF3NO B12114698 (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine

(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine

Cat. No.: B12114698
M. Wt: 312.13 g/mol
InChI Key: ODZQXIYGHRCZCU-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethoxyethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine typically involves the bromination of benzyl compounds followed by amination. One common method involves the bromination of p-bromotoluene using bromine under controlled conditions to produce 4-bromobenzyl bromide . This intermediate can then be reacted with 1-methyl-2-trifluoromethoxyethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination reactions, utilizing N-bromosuccinimide and radical initiators such as compact fluorescent lamps . This method ensures efficient production while minimizing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine has several applications in scientific research:

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine exerts its effects involves interactions with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, while the trifluoromethoxyethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13BrF3NO

Molecular Weight

312.13 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine

InChI

InChI=1S/C11H13BrF3NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3

InChI Key

ODZQXIYGHRCZCU-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NCC1=CC=C(C=C1)Br

Origin of Product

United States

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